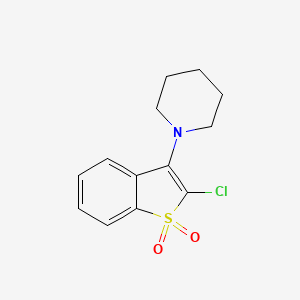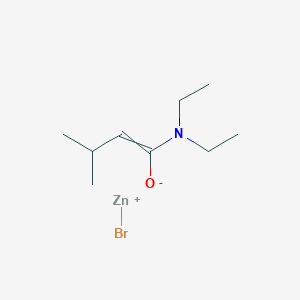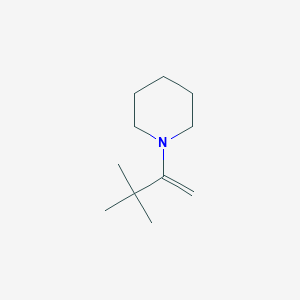![molecular formula C9H14NO2PSi B14546623 2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole CAS No. 61706-78-3](/img/structure/B14546623.png)
2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole is a compound that features a trimethylsilyl group bonded to a benzoxazaphosphole structure. The trimethylsilyl group is known for its chemical inertness and large molecular volume, which makes it useful in various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole typically involves the reaction of a benzoxazaphosphole precursor with a trimethylsilylating agent. Common reagents for trimethylsilylation include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction conditions often require anhydrous solvents and a base, such as triethylamine, to facilitate the formation of the trimethylsilyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on a molecule . This allows for selective reactions to occur at other sites, facilitating complex synthetic processes.
Comparison with Similar Compounds
Similar Compounds
2-[(Trimethylsilyl)oxy]ethyl methacrylate: Used as a pharmaceutical intermediate.
Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Related to salicylic acid derivatives.
Uniqueness
2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole is unique due to its benzoxazaphosphole core structure combined with the trimethylsilyl group. This combination imparts specific chemical properties that make it valuable in various applications, particularly in organic synthesis and material science.
Properties
CAS No. |
61706-78-3 |
|---|---|
Molecular Formula |
C9H14NO2PSi |
Molecular Weight |
227.27 g/mol |
IUPAC Name |
3H-1,3,2-benzoxazaphosphol-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H14NO2PSi/c1-14(2,3)12-13-10-8-6-4-5-7-9(8)11-13/h4-7,10H,1-3H3 |
InChI Key |
HXVZYHGMYRQLLS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP1NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-chloro-2-[[(3-chloropropyl)amino]phenylmethyl]-](/img/structure/B14546549.png)
![4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14546556.png)
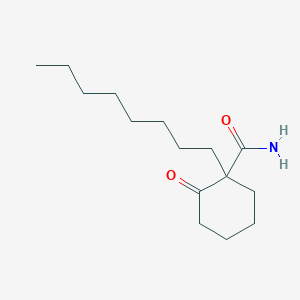
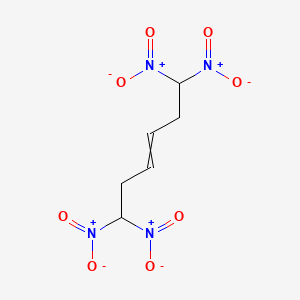
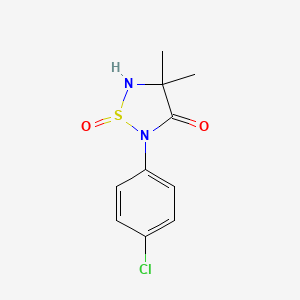
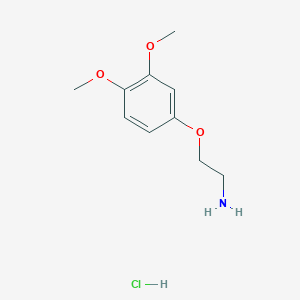
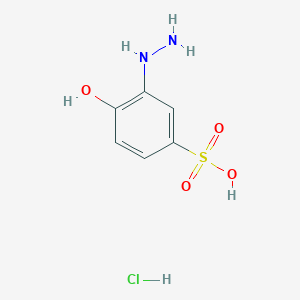
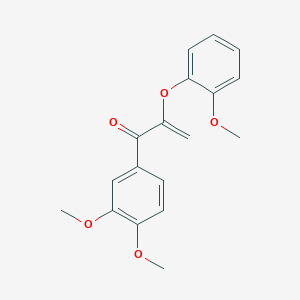
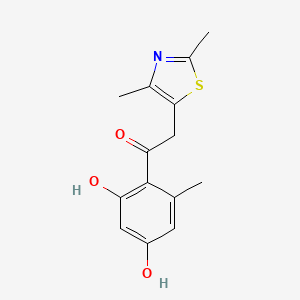
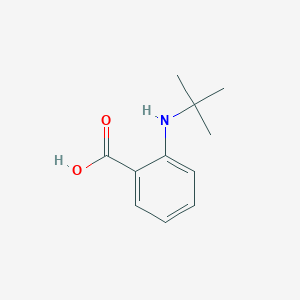
![N-[2,5-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B14546616.png)
